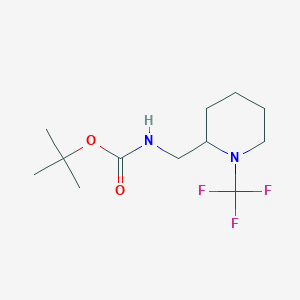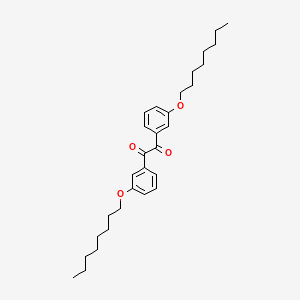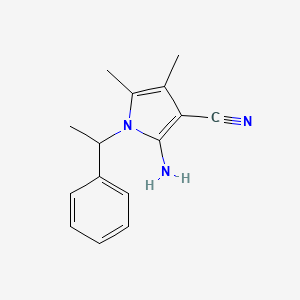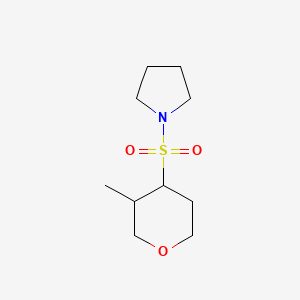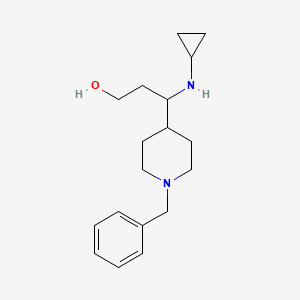![molecular formula C7H9N5O B13967653 2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C7H9N5O This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a hydrazinecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide involves its ability to interact with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, while the hydrazinecarboximidamide moiety can participate in redox reactions. These interactions enable the compound to modulate enzyme activity, inhibit protein-protein interactions, and exert antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methylpyridine: Similar in structure but lacks the hydrazinecarboximidamide moiety.
5-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of the hydrazinecarboximidamide moiety.
2-Hydroxy-6-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide lies in its combination of a hydroxyl-substituted pyridine ring and a hydrazinecarboximidamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-[(5-hydroxypyridin-2-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12) |
Clave InChI |
OEMUUZJTCZMSOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1O)C=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
